1-Amino-3-(2-ethoxyethoxy)propan-2-OL
Description
1-Amino-3-(2-ethoxyethoxy)propan-2-OL is a versatile organic compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of an amino group, two ethoxyethoxy groups, and a hydroxyl group, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-amino-3-(2-ethoxyethoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-2-10-3-4-11-6-7(9)5-8/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSYYYHMDRCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of 1-Amino-3-(2-ethoxyethoxy)propan-2-OL is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 3-chloro-1-propanol and ethylene glycol monoethyl ether
Reaction Control: Automated temperature and pressure control systems
Purification: Distillation and recrystallization to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-ethoxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 1-amino-3-(2-ethoxyethoxy)propan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(2-ethoxyethoxy)propan-2-OL has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-ethoxyethoxy)propan-2-OL involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyethoxy groups enhance solubility and bioavailability. The hydroxyl group can participate in enzymatic reactions, making this compound a versatile tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol: Lacks the ethoxyethoxy groups, resulting in different solubility and reactivity.
3-Amino-1-propanol: Similar structure but with different functional group positioning.
2-Amino-1-ethoxyethanol: Contains an ethoxy group but lacks the additional ethoxyethoxy group.
Uniqueness
1-Amino-3-(2-ethoxyethoxy)propan-2-OL is unique due to its combination of functional groups, which provide a balance of reactivity and solubility. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Biological Activity
1-Amino-3-(2-ethoxyethoxy)propan-2-OL, with the CAS number 1016741-65-3, is a compound that has garnered attention due to its potential biological activities. Characterized by an amino group, an alcohol functional group, and an ethoxyethoxy side chain, this compound exhibits unique properties that may influence its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C₈H₁₉NO₃
- Molecular Weight : 175.24 g/mol
- Structure : The compound features a chiral center at the second carbon, which may contribute to its biological activity.
The biological activity of this compound is likely mediated through interactions with various molecular targets:
- Target Enzymes and Receptors : Similar compounds have been shown to interact with enzymes and receptors involved in critical biochemical pathways such as inflammation and cancer progression.
- Binding Mechanism : It is hypothesized that the compound binds to active sites or allosteric sites on target proteins, modulating their activity and affecting downstream signaling pathways.
- Biochemical Pathways : The compound may influence pathways related to cell proliferation, apoptosis, and immune response, similar to other compounds with structural similarities .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its molecular weight and structure. Compounds with similar characteristics typically demonstrate:
- Absorption : Good absorption in biological systems.
- Distribution : Potential for widespread distribution due to lipophilicity.
- Metabolism : Likely metabolized through liver enzymes.
- Excretion : Primarily excreted via urine.
Biological Activity
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Not Specified | |
| Tamoxifen | MCF-7 | 0.5 |
These findings suggest that this compound could be a candidate for further anticancer drug development.
Anti-inflammatory Effects
Similar compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory activity.
Antimicrobial Activity
Research indicates potential antimicrobial effects against various pathogens. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also exhibit antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays have shown significant cytotoxicity against breast cancer cell lines (MCF-7), indicating a promising therapeutic potential .
- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound revealed enhanced biological activity when modified with specific functional groups, leading to increased cytotoxic effects compared to standard treatments like Tamoxifen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
